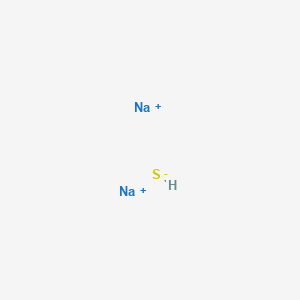
Disodium;sulfanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium sulfanide, also known as sodium sulfide, is a chemical compound with the formula Na₂S. It is a yellow to brick-red solid that is highly soluble in water. This compound is commonly used in various industries, including the production of dyes, rayon, leather, and paper .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium sulfanide can be synthesized through several methods. One common method involves the reduction of sodium sulfate with carbon at high temperatures. The reaction is as follows:
Na2SO4+2C→Na2S+2CO2
Another method involves the reaction of sodium hydroxide with hydrogen sulfide:
2NaOH+H2S→Na2S+2H2O
Industrial Production Methods
In industrial settings, disodium sulfanide is often produced by heating sodium sulfate with coal or by the reaction of sodium hydroxide with hydrogen sulfide gas. These methods are preferred due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Disodium sulfanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to sodium sulfate.
Reduction: It can reduce metal ions to their elemental form.
Substitution: It can react with alkyl halides to form thiols.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as hydrogen peroxide.
Reduction: Often involves metal salts like copper sulfate.
Substitution: Typically uses alkyl halides under basic conditions.
Major Products
Oxidation: Sodium sulfate.
Reduction: Elemental metals.
Substitution: Thiols.
Scientific Research Applications
Disodium sulfanide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and in the preparation of other sulfur compounds.
Biology: Employed in the study of sulfur metabolism in microorganisms.
Medicine: Investigated for its potential use in treating certain medical conditions.
Industry: Utilized in the production of dyes, paper, and leather
Mechanism of Action
Disodium sulfanide exerts its effects primarily through its ability to donate sulfide ions. These ions can interact with various molecular targets, including metal ions and organic molecules. The pathways involved often include redox reactions and nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
- Sodium sulfite (Na₂SO₃)
- Sodium thiosulfate (Na₂S₂O₃)
- Sodium hydrosulfide (NaHS)
Uniqueness
Disodium sulfanide is unique due to its strong reducing properties and its ability to form a variety of sulfur-containing compounds. Unlike sodium sulfite and sodium thiosulfate, disodium sulfanide is more reactive and can participate in a broader range of chemical reactions .
Properties
Molecular Formula |
HNa2S+ |
|---|---|
Molecular Weight |
79.06 g/mol |
IUPAC Name |
disodium;sulfanide |
InChI |
InChI=1S/2Na.H2S/h;;1H2/q2*+1;/p-1 |
InChI Key |
VDQVEACBQKUUSU-UHFFFAOYSA-M |
Canonical SMILES |
[Na+].[Na+].[SH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)
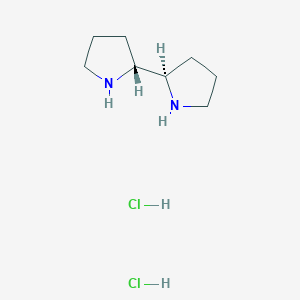


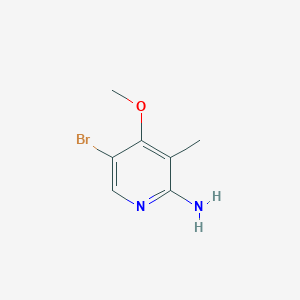

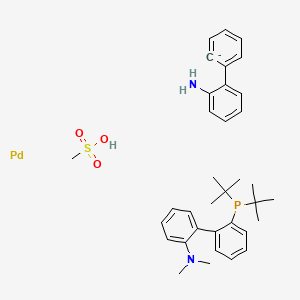
![N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B13914907.png)

![(7R,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B13914915.png)

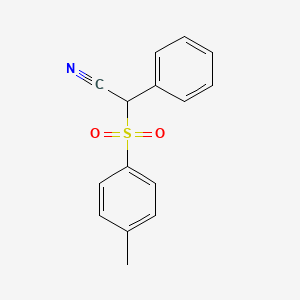
![tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride](/img/structure/B13914934.png)
![ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13914937.png)
